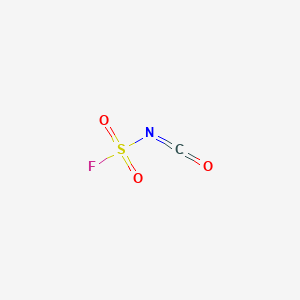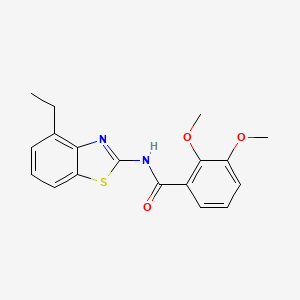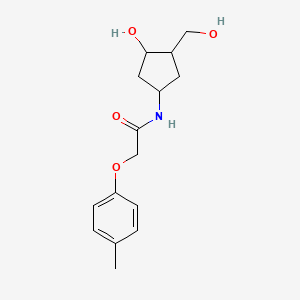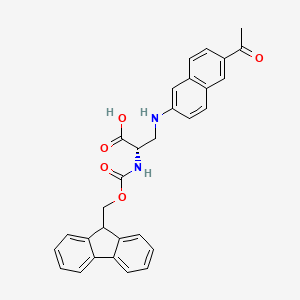![molecular formula C22H20N4O2 B2967355 N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923221-91-4](/img/structure/B2967355.png)
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that appears to contain a pyrazolo[4,3-c]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecule contains several functional groups, including an amide group (carboxamide) and a pyrazolo[4,3-c]pyridine core. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and the pyrazolo[4,3-c]pyridine core can potentially undergo electrophilic substitution .Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Compounds with pyrazolopyrimidine derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were shown to have potential cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Hypertensive Activity
Another study on novel oxadiazole heterocyclic compounds containing pyranopyridine moieties suggested these compounds could have potential hypertensive activities. The structural complexity and the presence of a pyridine ring may indicate similar pharmacological potentials for N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (Kumar & Mashelker, 2007).
Cytotoxicity Against Cancer Cells
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests that compounds with a pyrazolo[1,5-a]pyrimidine structure could be potential candidates for anticancer research (Hassan et al., 2014).
Antimicrobial Properties
New thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. The research indicates that such compounds, due to their structural attributes, possess significant antimicrobial properties against a variety of pathogens (Gad-Elkareem et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is Mycobacterium tuberculosis . This compound is specifically active against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .
Mode of Action
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner . It is a prodrug, and its anti-mycobacterial activity requires AmiC-dependent hydrolysis .
Biochemical Pathways
The compound inhibits the growth of Mycobacterium tuberculosis by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components.
Result of Action
The result of the action of N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is the inhibition of Mycobacterium tuberculosis growth. It has been shown to be as active as isoniazid in macrophages and inhibits Mycobacterium tuberculosis growth in a bactericidal manner .
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-15-9-7-8-12-19(15)23-21(27)17-13-25(2)14-18-20(17)24-26(22(18)28)16-10-5-4-6-11-16/h4-14H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGLHPHTPSGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)
![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)


![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)
![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)
![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)


